molecular formula C10H14N2O4S B1461915 Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate CAS No. 745078-03-9

Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate

Cat. No.: B1461915
CAS No.: 745078-03-9
M. Wt: 258.3 g/mol
InChI Key: QYBMXOPMKOCQGN-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is a chemical compound with the molecular formula C10H14N2O4S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Mechanism of Action

Target of Action

This compound is a building block used in various chemical syntheses , and its specific targets would depend on the final compounds it is used to create.

Biochemical Pathways

As a building block in chemical syntheses , its impact on biochemical pathways would be determined by the final compounds it is used to create and their specific interactions within biological systems.

Result of Action

As a building block in chemical syntheses , its effects would be determined by the final compounds it is used to create and their specific interactions within biological systems.

Action Environment

It is noted that this compound should be stored in a dry environment at 2-8°c .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole-5-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid in dichloromethane (DCM).

Major Products:

    Hydrolysis: 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylic acid.

    Deprotection: Methyl 2-amino-thiazole-5-carboxylate.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylic acid
  • Methyl 2-amino-thiazole-5-carboxylate
  • 2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate

Uniqueness: Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is unique due to its combination of a thiazole ring with both a Boc-protected amine and an ester functional group. This combination allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(14)12-8-11-5-6(17-8)7(13)15-4/h5H,1-4H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBMXOPMKOCQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668700
Record name Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745078-03-9
Record name Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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